
Ácido 3-fenil-3-(piridin-2-ilamino)propanoico
Descripción general
Descripción
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound features a phenyl group attached to a propanoic acid backbone, which is further substituted with a pyridin-2-ylamino group. It is a research chemical often used in scientific studies due to its unique structural properties and potential biological activities.
Aplicaciones Científicas De Investigación
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has potential biological activities, such as antiproliferative effects in cancer cells.
Medicine: It is studied for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is the enzyme thrombin . Thrombin plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent the formation of blood clots .
Mode of Action
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid acts as a direct thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of blood clot formation .
Biochemical Pathways
The action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid primarily affects the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby interrupting the formation of a stable fibrin clot . This can have downstream effects on other processes that depend on clot formation, such as wound healing and inflammation .
Pharmacokinetics
As a small molecule, it is likely to be well absorbed after oral administration . Its distribution, metabolism, and excretion would need to be studied further to fully understand its ADME properties .
Result of Action
The primary result of the action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is an anticoagulant effect . By inhibiting thrombin, it reduces the risk of blood clot formation . This can be beneficial in conditions where there is a high risk of clot formation, such as atrial fibrillation or deep vein thrombosis .
Action Environment
The action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and affect its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid typically involves the following steps:
Benzene Derivatization: The process begins with the derivatization of benzene to introduce the phenyl group.
Amination: The phenyl group is then subjected to amination to introduce the amino group.
Coupling Reaction: The amino group is coupled with pyridin-2-yl to form the pyridin-2-ylamino group.
Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace the pyridin-2-ylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation Products: Oxidation can yield phenyl-3-(pyridin-2-ylamino)propanoic acid oxo derivatives.
Reduction Products: Reduction can yield phenyl-3-(pyridin-2-ylamino)propanoic acid amine derivatives.
Substitution Products: Substitution can yield various derivatives with different functional groups replacing the pyridin-2-ylamino group.
Comparación Con Compuestos Similares
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Phenylaminopyrimidine Derivatives: These compounds share structural similarities but have different biological activities.
Indole Derivatives: These compounds also contain aromatic rings and exhibit various biological activities.
Propiedades
IUPAC Name |
3-phenyl-3-(pyridin-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-9,12H,10H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERVCBNHVDTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718290 | |
| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135400-24-6 | |
| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



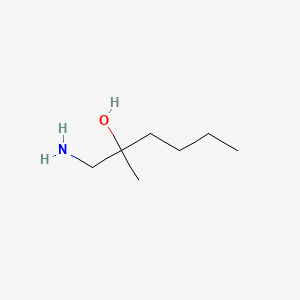

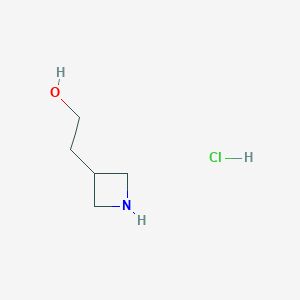
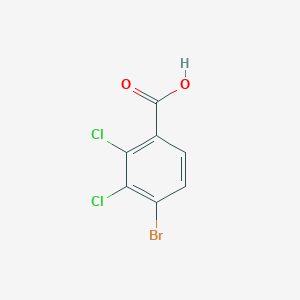
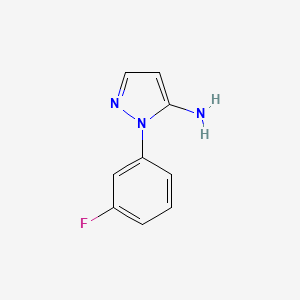

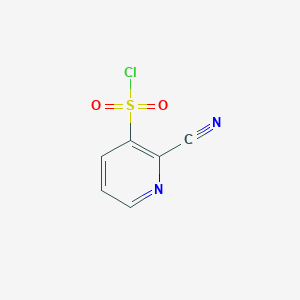
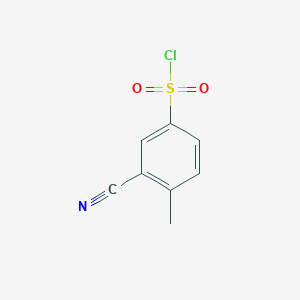

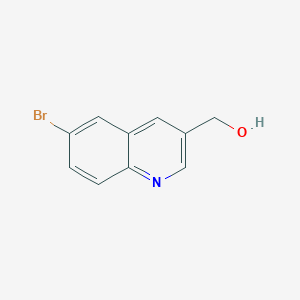

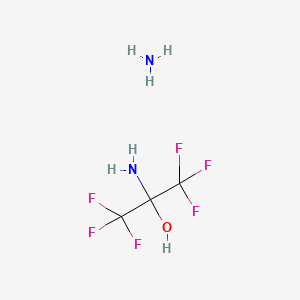
![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)
